

Navigating Apitolisib's Dose-Limiting Toxicities: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Apitolisib*

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the dose-limiting toxicities (DLTs) of **Apitolisib** (GDC-0980) as identified in Phase I clinical trials. This resource offers detailed information on the observed toxicities, experimental protocols for their assessment, and frequently asked questions to support ongoing and future research.

Understanding the Data: Dose-Limiting Toxicities in Detail

The first-in-human Phase I trial of **Apitolisib** (NCT00854152) was an open-label, multicenter study that utilized a modified 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of this dual PI3K/mTOR inhibitor.^[1]^[2] The trial enrolled patients with advanced solid tumors and explored various dosing schedules.^[1]^[3]

The primary DLTs observed during the trial were hyperglycemia and maculopapular rash.^[1]^[3]

Summary of Dose-Limiting Toxicities

Dose Level (Schedule)	Number of Patients with DLTs	Dose-Limiting Toxicity (Grade)
40 mg (21/28 day)	1	Fasting Hyperglycemia (Grade 4)
70 mg (21/28 day)	2	Maculopapular Rash (Grade 3) and Fasting Hyperglycemia (Grade 3)

Data sourced from Dolly S, et al. Clin Cancer Res. 2016.[\[1\]](#)

The MTD was established at 50 mg once daily on the 21/28-day schedule. The RP2D was determined to be 40 mg once daily on a continuous 28/28-day schedule.[\[1\]](#)

Adverse Events at the Recommended Phase II Dose

At the RP2D of 40 mg once daily (28/28 schedule), the most common treatment-related adverse events of Grade 3 or higher were:

Adverse Event	Percentage of Patients (≥G3)
Hyperglycemia	18%
Rash	14%
Liver Dysfunction	12%
Diarrhea	10%
Pneumonitis	8%
Mucosal Inflammation	6%
Fatigue	4%

Data sourced from Dolly S, et al. Clin Cancer Res. 2016.[\[1\]](#)[\[3\]](#)

Experimental Protocols

Dose Escalation and DLT Determination

The Phase I trial employed a standard 3+3 dose-escalation design. This involved treating a cohort of three patients at a specific dose level. The observation period for DLTs was the first cycle of treatment. The protocol for dose escalation was as follows:

- If 0 of 3 patients experienced a DLT: The next cohort of three patients was enrolled at the next higher dose level.
- If 1 of 3 patients experienced a DLT: An additional three patients were enrolled at the same dose level.
 - If 1 of these 6 patients experienced a DLT, dose escalation proceeded.
 - If ≥ 2 of these 6 patients experienced a DLT, the MTD was considered exceeded, and the dose level below was declared the MTD.
- If ≥ 2 of 3 patients experienced a DLT: The MTD was considered exceeded, and the dose level below was declared the MTD.

A DLT was generally defined as a Grade 4 hematologic toxicity or a Grade 3 or 4 non-hematologic toxicity that was considered related to the study drug and occurred within the first cycle.

Monitoring and Grading of Adverse Events

Adverse events were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events version 4.0 (CTCAE v4.0).

Hyperglycemia Monitoring and Grading:

- Monitoring: Fasting blood glucose levels were monitored regularly throughout the trial.
- Grading (based on CTCAE v4.0):
 - Grade 1: Asymptomatic, laboratory values only.
 - Grade 2: Moderate, symptomatic, or limiting instrumental activities of daily living (ADL).

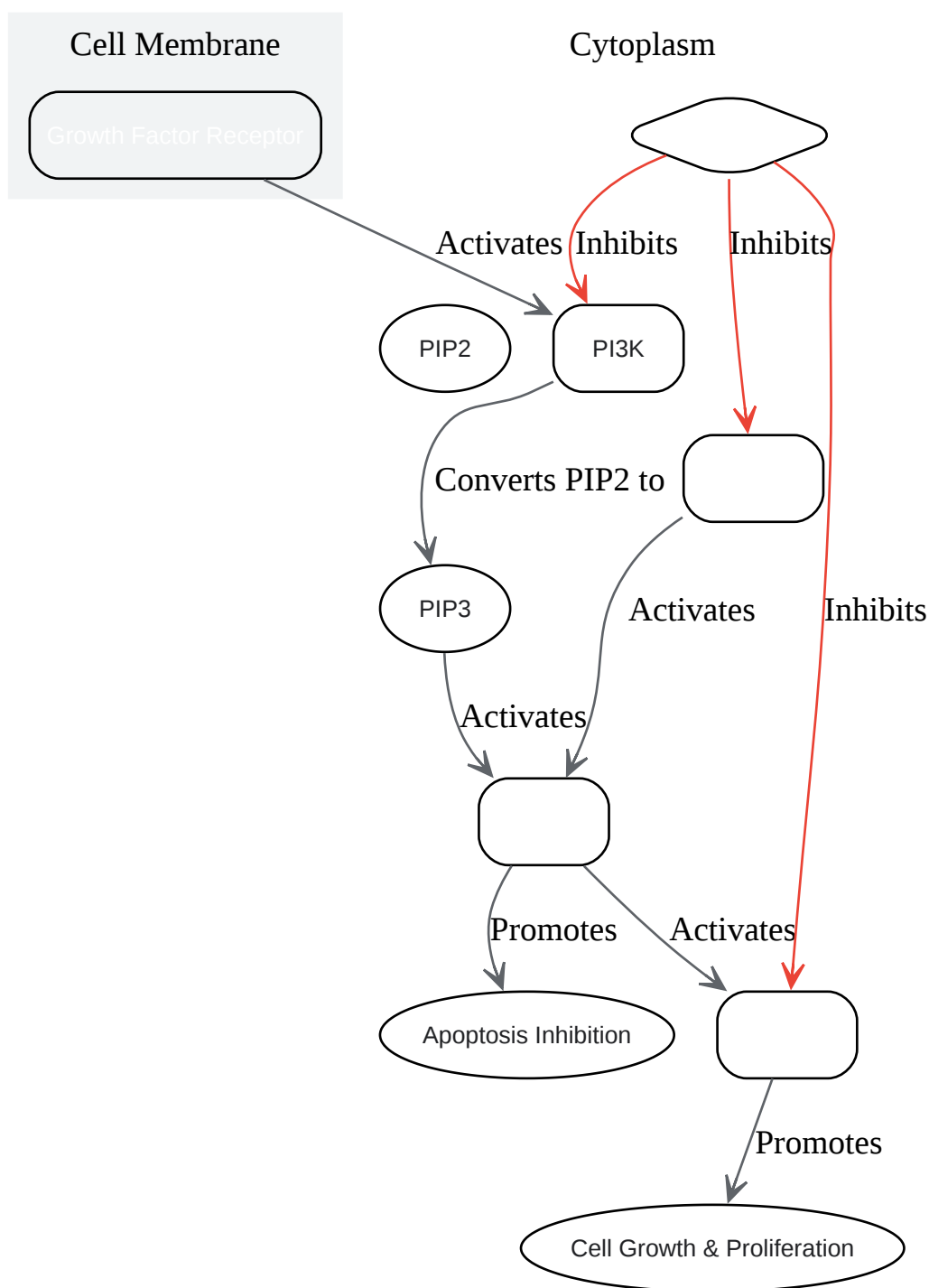
- Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization indicated.
- Grade 4: Life-threatening consequences; urgent intervention indicated.

Maculopapular Rash Monitoring and Grading:

- Monitoring: Dermatological assessments were performed at baseline and throughout the study.
- Grading (based on CTCAE v4.0 for Maculopapular Rash):
 - Grade 1: Macules/papules covering <10% of body surface area (BSA) with or without symptoms.
 - Grade 2: Macules/papules covering 10-30% of BSA with or without symptoms; limiting instrumental ADL.
 - Grade 3: Macules/papules covering >30% of BSA with moderate to severe symptoms; limiting self-care ADL.
 - Grade 4: Not applicable.

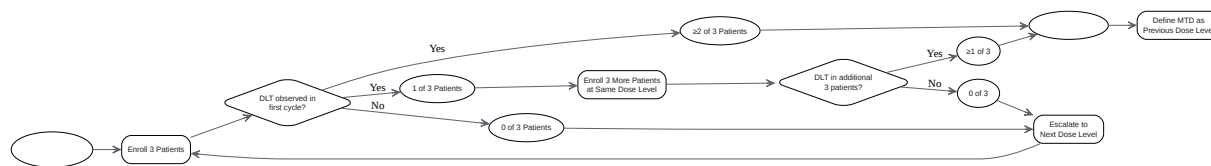
Visualizing the Mechanism and Workflow

To better understand the context of **Apitolisib**'s action and the clinical trial process, the following diagrams are provided.



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Caption: PI3K/mTOR Signaling Pathway and the inhibitory action of **Apitolisib**.



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References

- 1. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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Phone: (601) 213-4426
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